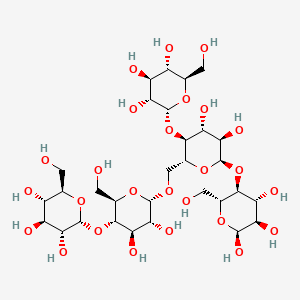
3-Bromo-4-(bromomethyl)benzonitrile
Descripción general
Descripción
“3-Bromo-4-(bromomethyl)benzonitrile” is a chemical compound with the molecular formula C8H5Br2N. It is used in the synthesis of ligands containing a chelating pyrazolyl-pyridine group with a pendant aromatic nitrile .
Synthesis Analysis
The compound can be synthesized by reacting 4-(Bromomethyl)benzonitrile with 2H-tetrazole in the presence of KOH . Another method involves the Suzuki cross-coupling reaction with bis(pinacolato)diboron .Molecular Structure Analysis
The molecular structure of “3-Bromo-4-(bromomethyl)benzonitrile” can be represented as BrCH2C6H4CN . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis
The compound undergoes reactions with 2H-tetrazole in the presence of KOH to yield 4-[(2H-tetra-zol-2-yl)methyl]benzonitrile . It also undergoes Suzuki cross-coupling reaction with bis(pinacolato)diboron .Physical And Chemical Properties Analysis
The compound has a molecular weight of 274.94000 and a density of 1.92g/cm3. It has a boiling point of 319.3ºC at 760 mmHg .Aplicaciones Científicas De Investigación
Organic Synthesis
3-Bromo-4-(bromomethyl)benzonitrile: is a valuable intermediate in organic synthesis. Its structure allows for various chemical reactions, such as Suzuki cross-coupling, which is used to form carbon-carbon bonds . This compound can be used to synthesize more complex molecules for pharmaceuticals, agrochemicals, and materials science.
Pharmaceutical Research
In pharmaceutical research, this compound serves as a building block for the synthesis of various drug candidates. It can be transformed into benzaldehyde derivatives, which are key intermediates in the production of certain antidepressants and antihistamines .
Catalysis
3-Bromo-4-(bromomethyl)benzonitrile: can be used to synthesize ligands containing chelating groups. These ligands can then be employed in catalysis, particularly in transition metal-catalyzed reactions, to accelerate chemical processes or to create more environmentally friendly reaction conditions .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
3-Bromo-4-(bromomethyl)benzonitrile is a chemical compound used in organic synthesis .
Mode of Action
The compound is known to participate in reactions such as the Suzuki cross-coupling reaction with bis(pinacolato)diboron . This suggests that it may act as a bromide donor in various organic reactions, facilitating the formation of carbon-carbon bonds .
Biochemical Pathways
Its involvement in the suzuki cross-coupling reaction suggests it may play a role in synthetic pathways leading to the formation of biaryl compounds .
Pharmacokinetics
As a brominated compound, it is likely to have low water solubility and may require specific conditions for optimal absorption and distribution .
Result of Action
Its primary use is as a reagent in organic synthesis, suggesting its effects are largely dependent on the specific reactions it is used in .
Action Environment
The action, efficacy, and stability of 3-Bromo-4-(bromomethyl)benzonitrile are likely to be influenced by various environmental factors. These may include temperature, pH, and the presence of other reactants or catalysts .
Propiedades
IUPAC Name |
3-bromo-4-(bromomethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2N/c9-4-7-2-1-6(5-11)3-8(7)10/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQYEILVGLSMRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Br)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20302199 | |
| Record name | 3-bromo-4-(bromomethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20302199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-(bromomethyl)benzonitrile | |
CAS RN |
89892-39-7 | |
| Record name | 3-Bromo-4-(bromomethyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89892-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 149637 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089892397 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 89892-39-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149637 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-bromo-4-(bromomethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20302199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














